molecular formula C17H16N4O4S B2571838 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 1207024-10-9

1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2571838
CAS No.: 1207024-10-9
M. Wt: 372.4
InChI Key: RJRTXTFXKRDQAU-UHFFFAOYSA-N
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Description

1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including furan, oxazole, thiazole, and piperidine. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxazole ring, the introduction of the furan moiety, and the coupling with the piperidine and thiazole units. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiazole rings can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can be compared with other similar compounds that feature heterocyclic structures, such as:

    This compound: Known for its unique combination of furan, oxazole, thiazole, and piperidine rings.

    Furan-2-carboxamide derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Oxazole derivatives: Studied for their anticancer and antiviral activities.

    Thiazole derivatives: Investigated for their potential as enzyme inhibitors and therapeutic agents.

Properties

IUPAC Name

1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c22-15(19-17-18-5-9-26-17)11-3-6-21(7-4-11)16(23)12-10-14(25-20-12)13-2-1-8-24-13/h1-2,5,8-11H,3-4,6-7H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRTXTFXKRDQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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